Glucosyl-C18-sphingosine
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Overview
Description
Glucosylsphingosine is a naturally occurring glycosphingolipid found in plants. It is a deacylated form of glucosylceramide and plays a crucial role in various biological processes. This compound is known for its involvement in cellular signaling and structural integrity of cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucosylsphingosine typically involves the enzymatic hydrolysis of glucosylceramide. This process can be carried out using specific enzymes such as β-glucocerebrosidase, which cleaves the glucose moiety from glucosylceramide to produce glucosylsphingosine .
Industrial Production Methods
Industrial production of glucosylsphingosine often employs biotechnological methods, including the use of genetically engineered microorganisms that express the necessary enzymes for its synthesis. These methods ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Glucosylsphingosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert glucosylsphingosine into its reduced forms, altering its biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include oxidized glucosylsphingosine derivatives, reduced forms of the compound, and substituted glucosylsphingosine molecules with altered functional groups .
Scientific Research Applications
Glucosylsphingosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosphingolipid metabolism and its role in cellular processes.
Biology: Researchers use glucosylsphingosine to investigate its role in cell signaling and membrane structure.
Medicine: It serves as a biomarker for certain diseases, such as Gaucher disease, and is used in the development of therapeutic agents.
Industry: Glucosylsphingosine is utilized in the production of cosmetics and skincare products due to its beneficial effects on skin health
Mechanism of Action
Glucosylsphingosine exerts its effects by interacting with specific molecular targets and pathways within cells. It is known to modulate cellular signaling pathways, including those involved in cell growth, differentiation, and apoptosis. The compound interacts with membrane receptors and enzymes, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Glucosylceramide: A precursor to glucosylsphingosine, involved in similar biological processes.
Galactosylsphingosine: Another glycosphingolipid with similar structure but different biological functions.
Sphingosine: A related compound that serves as a backbone for various sphingolipids
Uniqueness
Glucosylsphingosine is unique due to its specific role in cellular signaling and its potential as a biomarker for certain diseases. Unlike other similar compounds, it has distinct biological activities and therapeutic applications .
Properties
Molecular Formula |
C24H47NO7 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18?,19?,20-,21-,22+,23-,24-/m1/s1 |
InChI Key |
HHJTWTPUPVQKNA-GKSLDGPXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
Origin of Product |
United States |
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